molecular formula C15H12N2O2S B7882176 methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate

methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate

Cat. No.: B7882176
M. Wt: 284.3 g/mol
InChI Key: BSFXXJKSCQZMMJ-UHFFFAOYSA-N
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Description

Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a thiophene ring, an imidazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald and Debus-Radziszewski reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Imidazolines.

    Substitution: Amides, alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and imidazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can influence the compound’s biological activity .

Biological Activity

Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

C13H11N3O2S\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2\text{S}

This structure features a benzoate moiety linked to an imidazole ring substituted with a thiophene group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)22.54
A549 (Lung)28.3
HCT116 (Colon)21.3

These values indicate that the compound's effectiveness can vary significantly depending on the type of cancer cell line tested. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can inhibit key inflammatory pathways, potentially through the suppression of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity Data

Assay TypeIC50 (µM)Reference
COX-1 Inhibition0.04 ± 0.01
COX-2 Inhibition0.04 ± 0.02

These results suggest that this compound could be a candidate for further development in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies indicate potential efficacy against various bacterial strains, although detailed MIC (Minimum Inhibitory Concentration) values are still needed for conclusive evidence.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of several imidazole derivatives, this compound was identified as one of the more potent compounds against MCF-7 and A549 cell lines. The study utilized flow cytometry to assess apoptosis rates and found a significant increase in apoptotic cells upon treatment with this compound, indicating its potential as an anticancer agent .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound, where it was shown to inhibit COX enzymes effectively. The study highlighted its ability to reduce inflammation in carrageenan-induced paw edema models in rats, suggesting that this compound may have therapeutic applications in treating inflammatory conditions .

Properties

IUPAC Name

methyl 4-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-15(18)11-6-4-10(5-7-11)13-14(17-9-16-13)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFXXJKSCQZMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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